molecular formula C21H18O6 B6583510 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 864751-87-1

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B6583510
CAS No.: 864751-87-1
M. Wt: 366.4 g/mol
InChI Key: PSULPYKCQKKQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, where 2,4-dimethoxybenzaldehyde is reacted with malonic acid derivatives in the presence of a base to form the intermediate. This intermediate is then cyclized under acidic conditions to form the chromone core. The cyclopropanecarboxylate group is introduced through a subsequent cyclopropanation reaction.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted chromones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is studied for its potential biological activities. It has shown promise as an anti-inflammatory and antioxidant agent.

Medicine: The compound has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its unique chemical structure allows for the creation of vibrant and stable colors.

Mechanism of Action

The mechanism by which 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate exerts its effects involves multiple molecular targets and pathways. It is believed to interact with various enzymes and receptors, leading to the modulation of cellular processes. For example, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • Coumarin: A simpler analog with similar biological activities.

  • Chromone: The parent compound from which this derivative is derived.

  • Flavonoids: A class of compounds with similar antioxidant properties.

Uniqueness: 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate stands out due to its specific substitution pattern and the presence of the cyclopropanecarboxylate group. These structural features contribute to its enhanced biological activity and stability compared to its analogs.

Properties

IUPAC Name

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-14-7-8-16(19(10-14)25-2)17-9-13-5-6-15(11-18(13)27-21(17)23)26-20(22)12-3-4-12/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSULPYKCQKKQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.